11-Chlorodibenzo[b,f][1,4]oxazepine
Overview
Description
11-Chlorodibenzo[b,f][1,4]oxazepine is a heterocyclic compound with a molecular formula of C13H8ClNO It is part of the dibenzo[b,f][1,4]oxazepine family, which is known for its diverse pharmacological activities
Mechanism of Action
Target of Action
11-Chlorodibenzo[b,f][1,4]oxazepine is a derivative of dibenzo[b,f][1,4]oxazepine . Dibenzo[b,f][1,4]oxazepine derivatives, such as loxapine and amoxapine, are known for their antipsychotic and antidepressant action . They are used as agents in the treatment of psychiatric disorders . The primary targets of these compounds are likely to be similar to those of loxapine and amoxapine, which include various neurotransmitter receptors in the brain .
Mode of Action
Based on its structural similarity to loxapine and amoxapine, it is likely to interact with neurotransmitter receptors in the brain . This interaction can lead to changes in neurotransmitter levels, which can result in altered mood and behavior .
Biochemical Pathways
Given its structural similarity to loxapine and amoxapine, it may affect similar pathways . These could include pathways involving neurotransmitters such as dopamine and serotonin, which are known to play crucial roles in mood regulation .
Pharmacokinetics
Based on its structural similarity to other dibenzo[b,f][1,4]oxazepine derivatives, it is likely to have similar pharmacokinetic properties .
Result of Action
Based on its structural similarity to loxapine and amoxapine, it is likely to have similar effects, which could include alterations in neurotransmitter levels and subsequent changes in mood and behavior .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the presence of other drugs, the individual’s health status, genetic factors, and lifestyle choices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Chlorodibenzo[b,f][1,4]oxazepine typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions. One method involves the use of phenyl chloroformate to generate a carbamate intermediate, which is then transformed into various urea derivatives using microwave-induced reactions. The final step involves a phosphorous oxychloride-induced cyclocondensation to form the target compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the described synthetic routes can be scaled up for industrial applications, particularly the use of microwave-induced reactions and phosphorous oxychloride-induced cyclocondensation, which offer high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions: 11-Chlorodibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions include various substituted dibenzo[b,f][1,4]oxazepines, amine derivatives, and oxides .
Scientific Research Applications
11-Chlorodibenzo[b,f][1,4]oxazepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Loxapine: An antipsychotic drug with a similar structure, used to treat schizophrenia.
Amoxapine: An antidepressant with a similar structure, used to treat major depressive disorder.
2-Chlorodibenzo[b,f][1,4]oxazepin-11-one: A related compound used in various chemical syntheses.
Uniqueness: 11-Chlorodibenzo[b,f][1,4]oxazepine is unique due to its specific chlorine substitution at the 11th position, which imparts distinct chemical and pharmacological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
6-chlorobenzo[b][1,4]benzoxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQRYWGUCOATEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427657 | |
Record name | 11-Chlorodibenzo[b,f][1,4]oxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62469-61-8 | |
Record name | 11-Chlorodibenzo[b,f][1,4]oxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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